1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is a chemical compound with the molecular formula . It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of significant interest due to its potential therapeutic properties, particularly in the fields of neuropharmacology and medicinal chemistry.
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride is classified as a heterocyclic organic compound. It is derived from tetrahydroquinoline structures and is often studied for its interactions with various biological systems. The compound's hydrochloride form enhances its solubility in water, making it more suitable for pharmaceutical applications. Its CAS number is 927684-97-7, and it can be found in various chemical databases such as PubChem and BenchChem .
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride can be achieved through several methods. A common synthetic route involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride or phosphorus pentoxide. This reaction typically occurs under reflux conditions to yield the desired tetrahydroquinoline derivative .
The synthesis may also include the use of catalysts like zinc chloride to facilitate the cyclization process. The reaction mechanism generally involves the formation of an imine intermediate followed by cyclization and reduction steps to form the final product. Optimization of reaction conditions such as temperature, time, and concentration can significantly influence the yield and purity of the synthesized compound.
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride features a tetrahydroquinoline core with a methyl group at the nitrogen position (N-methyl) and an amine group at position 7. The structure can be represented as follows:
Key structural data includes:
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride participates in various chemical reactions typical for amines and heterocycles. It can undergo alkylation reactions due to the presence of nitrogen atoms that can act as nucleophiles. Additionally, it may react with electrophiles in substitution reactions.
The reactivity profile includes:
The mechanism of action for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It has been shown to inhibit monoamine oxidase activity, which plays a crucial role in regulating neurotransmitter levels such as dopamine and serotonin.
Research indicates that this inhibition can lead to increased levels of these neurotransmitters in synaptic clefts, potentially offering neuroprotective effects and therapeutic benefits for conditions like depression and neurodegenerative diseases .
The physical properties include:
Chemical properties include:
Relevant data highlights that 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride should be handled with care due to its potential reactivity with other chemicals .
1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride has a wide range of scientific applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Investigated for neuroprotective effects and potential use in treating neurodegenerative diseases such as Parkinson's disease.
Industry: Utilized in developing pharmaceuticals and agrochemicals .
This compound represents a promising area of research due to its diverse applications and potential therapeutic benefits.
The compound demonstrates selective MAO-B inhibition with significant implications for dopamine preservation and oxidative stress mitigation. In vitro studies reveal an IC₅₀ value of 0.42 μM for MAO-B, contrasting with weaker MAO-A inhibition (IC₅₀ > 50 μM) [1] [2]. This selectivity mirrors endogenous 1MeTIQ, which reduces MPTP-induced dopamine depletion by 78% in rodent models through MAO-B suppression [1]. The inhibition mechanism involves competitive binding at the MAO-B flavin adenine dinucleotide (FAD) cofactor site, as confirmed via kinetic analyses showing increased Km values for substrate oxidation without Vmax alteration [5].
Structurally, the 7-amino group and tetrahydoquinoline core enable hydrogen bonding with Glu84 and hydrophobic interactions within the MAO-B substrate cavity [5]. This binding topology prevents the deamination of dopamine, thereby elevating synaptic dopamine levels by ~40% in striatal microdialysates [1]. Table 1 summarizes inhibition parameters:
Table 1: MAO Inhibition Profile
Parameter | MAO-A | MAO-B |
---|---|---|
IC₅₀ (μM) | >50 | 0.42 |
Inhibition Type | Weak | Competitive |
Dopamine Protection | - | 78% |
The compound exhibits dual modulatory actions on dopaminergic pathways: normalizing dopamine metabolism and influencing receptor signaling.
Metabolic Regulation
It suppresses dopamine turnover by inhibiting monoamine oxidase (as above) and catechol-O-methyltransferase (COMT). Post-treatment, striatal 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) decrease by 55% and 48%, respectively, indicating reduced dopamine catabolism [1] [2]. Concurrently, it enhances vesicular sequestration via vesicular monoamine transporter 2 (VMAT2) upregulation, diminishing cytosolic dopamine auto-oxidation and subsequent reactive oxygen species (ROS) generation [5].
Receptor Interactions
The molecule acts as a low-affinity partial agonist at presynaptic D₂ autoreceptors (Kᵢ = 380 nM) and a competitive antagonist at postsynaptic D₂ receptors (IC₅₀ = 1.2 μM) [3] [8]. This differential activity balances dopamine release: presynaptic agonism prevents excessive stimulation, while postsynaptic antagonism mitigates excitotoxicity. In MPTP-lesioned models, it restores motor function by 65% and reduces dopamine neuron loss by 50% [1].
Glutamatergic Modulation
The compound decreases glutamate-induced excitotoxicity via non-competitive NMDA receptor antagonism. Electrophysiological assays show a 62% inhibition of NMDA-evoked currents at 10 μM, likely through binding to the ifenprodil-sensitive site on GluN2B subunits [1] [4]. This underlies its neuroprotective effects in cortical neurons, where it reduces glutamate-induced apoptosis by 70% [1].
Opioidergic Interactions
While not a primary target, in silico docking reveals moderate affinity (Kᵢ = 650 nM) for μ-opioid receptors (MOR) [5]. Functional assays indicate it potentiates MOR-mediated G-protein signaling by 30%, suggesting possible indirect neuromodulatory roles. However, this remains secondary to monoaminergic actions.
Table 2: Receptor Binding Affinities
Receptor | Affinity (Kᵢ, nM) | Activity |
---|---|---|
D₂ (Presynaptic) | 380 | Partial Agonist |
D₂ (Postsynaptic) | 1,200 | Antagonist |
NMDA (GluN2B) | 510 | Non-competitive Antagonist |
μ-Opioid | 650 | Positive Modulator |
Serotonin (5-HT) System
The compound elevates synaptic 5-HT levels by 25% in the prefrontal cortex through serotonin transporter (SERT) inhibition (IC₅₀ = 1.8 μM) [4] [7]. Additionally, it demonstrates moderate affinity for 5-HT₁A receptors (Kᵢ = 210 nM), acting as a partial agonist to enhance cortical dopamine release. This dual serotonergic action may contribute to antidepressant-like effects observed in rodent behavioral models [4].
Norepinephrine (NE) Modulation
It inhibits norepinephrine reuptake (NET IC₅₀ = 2.5 μM) and amplifies noradrenergic signaling in the locus coeruleus [8]. Crucially, it suppresses neuroinflammation by reducing TNF-α and IL-6 production in microglia by 45% and 52%, respectively—effects partially mediated through α₂-adrenergic receptor agonism [8].
Structural Correlates and Selectivity
The 7-amino group is critical for MAO-B inhibition and SERT affinity, while the tetrahydroquinoline core enables hydrophobic receptor interactions. Comparative analyses show that N-methylation enhances MAO-B selectivity over unmethylated analogs by 15-fold [5]. However, this scaffold exhibits lower D₂ affinity than isoquinoline derivatives (e.g., 1MeTIQ), highlighting structural nuances in receptor engagement [1] [5].
Table 3: Key Structural Determinants
Structural Feature | Role in Pharmacodynamics |
---|---|
7-Amino Group | MAO-B binding via H-bonding; SERT inhibition |
N-Methylation | Enhanced MAO-B selectivity & metabolic stability |
Saturated Core | Conformational flexibility for receptor binding |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1